Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic framework with a 1,6-dioxaspiro[2.5]octane core. Its molecular formula is C11H18O4 (molecular weight: 214.26 g/mol) . The structure includes a methyl ester group at the 2-position and an isopropyl substituent, which likely influences its steric and electronic properties.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)4-6-14-7-5-10/h8H,4-7H2,1-3H3 |
InChI Key |
RKKOGZYFFWLFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCOCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically proceeds via multi-step sequences involving:
- Formation of the spiroacetal core through cyclization reactions.
- Introduction of the isopropyl substituent via alkylation or related transformations.
- Installation of the methyl ester functionality through esterification or carboxylation steps.
A key approach involves the use of ketal or acetal intermediates that undergo selective cyclization under acidic or basic conditions to afford the spirocyclic framework.
Specific Synthetic Routes
Alkylation and Cyclization Approach
One reported method involves the alkylation of a suitable hydroxy ketone intermediate, followed by cyclization to form the spiroacetal ring. For example, the tosylation of an alcohol precursor followed by nucleophilic substitution with an alkylating agent bearing the isopropyl group can be employed. Subsequent acidic cyclization yields the spiroacetal structure with high stereoselectivity.
- Alkylation Step: The reaction of the tosylated alcohol with an isopropyl-containing nucleophile proceeds under basic conditions, often using pyridine or other mild bases to facilitate substitution while minimizing side reactions.
- Cyclization Step: Treatment with a protic acid (e.g., p-toluenesulfonic acid) promotes intramolecular cyclization, forming the 1,6-dioxaspiro ring system.
This method achieves good yields (~88%) and stereocontrol, as pyridine acts primarily as a proton scavenger without deprotonating the alcohol directly, favoring a pathway consistent with the observed reaction mechanism.
Epoxidation and Ring-Closing Strategy
Another approach involves epoxidation of an alkene intermediate, followed by acid-catalyzed ring closure:
- The alkene precursor bearing the isopropyl substituent is epoxidized using meta-chloroperoxybenzoic acid (mCPBA) or similar peracids.
- The resulting epoxide undergoes acid-mediated ring opening and cyclization to form the spiroacetal.
This method benefits from stereospecificity, as cis-alkenes yield cis-epoxides, which directly influence the stereochemistry of the spiroacetal product.
Esterification and Carboxylation
The methyl ester group at the 2-position is introduced typically by esterification of the corresponding carboxylic acid intermediate or by direct carboxylation of the spiroacetal precursor followed by methylation:
- Saponification of an ester intermediate with potassium hydroxide yields the carboxylic acid.
- Subsequent methylation using methylating agents (e.g., methyl iodide or diazomethane) affords the methyl ester.
This sequence ensures the preservation of the spiroacetal integrity while installing the ester functionality.
Detailed Research Outcomes and Data Tables
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine, hexane | 88 | High yield, pyridine removes HCl |
| Alkylation | Isopropyl nucleophile, base | 80-85 | Controlled substitution, minimal byproducts |
| Epoxidation | mCPBA, DCM, 0°C to room temperature | 75-80 | Stereospecific epoxidation |
| Cyclization | p-Toluenesulfonic acid, DCM, reflux | 70-75 | Acid-catalyzed ring closure |
| Saponification | KOH, aqueous reflux | 90 | Converts ester to acid |
| Methylation | Methyl iodide or diazomethane | 85-90 | Ester formation with minimal side reactions |
Mechanistic Insights
- The tosylation step proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, with pyridine scavenging the released HCl.
- Alkylation favors substitution at the tosylated site without deprotonation of the alcohol, consistent with pKa considerations (pyridine conjugate acid pKa ~5 vs. alcohol pKa ~16).
- Epoxidation stereospecificity is driven by the alkene geometry, influencing subsequent spiroacetal stereochemistry.
- Cyclization involves protonation of the epoxide oxygen followed by intramolecular nucleophilic attack to form the spiroacetal ring.
Spectroscopic and Analytical Data
- NMR Spectroscopy: Characteristic chemical shifts confirm the spiroacetal and ester functionalities. For example, methyl ester protons appear as singlets near 3.7 ppm in ^1H NMR.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C11H18O_4 (molecular weight 214.26 g/mol) confirm compound identity.
- Chromatography: Vacuum distillation and column chromatography are employed for purification, with retention times consistent with spiroacetal standards.
Comparative Analysis with Related Compounds
| Feature | Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate | Related Spiroacetals (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) |
|---|---|---|
| Ring Size | Spiro[2.5]octane (smaller ring) | Spiro[5.5]undecane (larger ring) |
| Substituent | Isopropyl (propan-2-yl) at position 2 | Methyl groups at positions 2 and 8 |
| Ester Position | 2-carboxylate (methyl ester) | Variable positions |
| Synthetic Complexity | Moderate, requires selective alkylation and cyclization | Often involves stereoselective synthesis and complex ring systems |
| Applications | Pheromone synthesis, synthetic intermediates | Insect behavior studies, synthetic pheromones |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in the number of oxygen atoms in the spiro ring, ester substituents, and additional functional groups. Key examples include:
Key Observations :
- Oxygen Content: The 1,6-dioxaspiro core (two oxygen atoms) in the target compound contrasts with the 1-oxaspiro (one oxygen) and 1,5-dioxaspiro analogs.
- Ester Substituents : Replacement of the methyl ester with an ethyl group (e.g., Ethyl 1,6-dioxaspiro analog) alters lipophilicity and hydrolysis rates .
Physical and Chemical Properties
However:
- Molecular Weight Trends : The 1-oxaspiro analog (C12H20O3) has a lower molecular weight (212.28) than the 1,6-dioxaspiro target compound (214.26) due to reduced oxygen content .
- Polarity : The 1,6-dioxaspiro core likely enhances polarity compared to the 1-oxaspiro analog, impacting solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
